BenchChemオンラインストアへようこそ!

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

This 3-chloro-substituted aminopyrazole carboxylate offers a critical synthetic advantage over non-halogenated analogs: the chlorine atom enables nucleophilic aromatic substitution and cross-coupling reactions essential for diversifying kinase inhibitor scaffolds. It delivers 94% yield in cyclocondensation to pyrazolo[1,5-a]pyrimidine cores and is supported by patent WO2019028395A1 for PI3K inhibitor synthesis. With LogP 1.6 versus 1.36 for the des-chloro analog, this building block provides superior lipophilicity for membrane permeability optimization. Buy pre-qualified, literature-precedented intermediate to reduce synthetic risk.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.60
CAS No. 1380351-61-0
Cat. No. B3027769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate
CAS1380351-61-0
Molecular FormulaC6H8ClN3O2
Molecular Weight189.60
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1N)Cl
InChIInChI=1S/C6H8ClN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10)
InChIKeyYXUSNHDBFQFIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0): A Specialized Aminopyrazole Building Block for Heterocyclic Synthesis


Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS 1380351-61-0) is a heterocyclic compound belonging to the aminopyrazole carboxylate class. It features a pyrazole core substituted with an amino group at position 5, a chlorine atom at position 3, and an ethyl ester at position 4, with a molecular formula of C6H8ClN3O2 and a molecular weight of 189.60 g/mol . This substitution pattern endows the compound with distinct physicochemical properties compared to its non-halogenated analogs, including a calculated LogP of 1.6 and a topological polar surface area of 81 Ų [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, particularly for constructing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines [2].

Why Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate Cannot Be Simply Substituted by Non-Halogenated or Differently Substituted Pyrazole Analogs


The 3-chloro substituent in ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is not a passive structural element; it actively governs the compound's reactivity profile and physicochemical parameters. Compared to the non-chlorinated analog ethyl 5-amino-1H-pyrazole-4-carboxylate (MW 155.16, LogP 1.36), the target compound exhibits a higher molecular weight (189.60) and increased lipophilicity (LogP 1.6), which can influence membrane permeability and metabolic stability in drug discovery contexts [1]. More critically, the chlorine atom serves as a crucial synthetic handle for further functionalization. In the absence of this halogen, key downstream transformations—such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions—become inaccessible, fundamentally altering the accessible chemical space and rendering simple substitution by a non-halogenated analog unviable for researchers pursuing specific molecular architectures [2].

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate: Quantifiable Differentiation Evidence vs. Key Analogs


Increased Lipophilicity (LogP 1.6 vs. 1.36) Relative to Non-Chlorinated Analog Enhances Drug-Likeness Potential

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate demonstrates a calculated octanol-water partition coefficient (LogP) of 1.6, as predicted by XLogP3 [1]. In contrast, its direct non-chlorinated analog, ethyl 5-amino-1H-pyrazole-4-carboxylate, exhibits a LogP of 1.36 . The introduction of the chlorine atom increases lipophilicity, which is a critical parameter in drug design for optimizing membrane permeability and oral bioavailability.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Enhanced Hydrogen Bonding Capacity (5 Acceptors vs. 3) Facilitates Targeted Interactions with Biological Macromolecules

The target compound features a higher number of hydrogen bond acceptors (HBA = 4 or 5 depending on tautomeric form) compared to the non-halogenated analog ethyl 5-amino-1H-pyrazole-4-carboxylate (HBA = 3) [1]. Specifically, the presence of the chlorine atom and the ester carbonyl contribute to an increased HBA count. This difference in hydrogen bonding potential can directly impact the compound's binding affinity and orientation within protein active sites or nucleic acid grooves.

Molecular Recognition Structure-Based Drug Design Computational Chemistry

Demonstrated Synthetic Utility: 94% Yield in Pyrazolo[1,5-a]pyrimidine Formation via Cyclocondensation

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate serves as a highly efficient precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold in kinase inhibitor and CNS drug discovery. In a representative procedure, the compound undergoes cyclocondensation with acetylacetone in the presence of a solvent to yield ethyl 2-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with a 94% yield after 2.0 hours [1]. This high yield underscores the compound's excellent reactivity and suitability for constructing complex fused heterocycles. While direct comparative yield data for the non-chlorinated analog under identical conditions are not available in the same source, the chlorine atom's presence is essential for the subsequent chemical diversification of the pyrazolo[1,5-a]pyrimidine core, as it provides a reactive site for further substitution.

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Molecular Weight (189.60 vs. 155.16) and Rotatable Bond Count (3 vs. 1) Distinguish Physicochemical Profile for Lead Optimization

The molecular weight of ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is 189.60 g/mol , which is substantially higher than that of the non-chlorinated analog ethyl 5-amino-1H-pyrazole-4-carboxylate at 155.16 g/mol . Furthermore, the target compound possesses three rotatable bonds compared to only one for the non-chlorinated analog . These differences directly impact key drug-likeness metrics and ADME properties. A higher molecular weight and increased flexibility can influence solubility, permeability, and metabolic stability, offering a different starting point for lead optimization programs.

Physicochemical Property Drug-Likeness ADME

Patent-Documented Utility as a Key Intermediate in PI3 Kinase Inhibitor Synthesis (WO2019028395A1)

The synthetic value of ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is explicitly demonstrated in patent WO2019028395A1, which describes PI3 kinase inhibitors for the treatment of cancer, cardiovascular diseases, and inflammatory disorders. In this work, the compound is prepared from ethyl 3-amino-1H-pyrazole-4-carboxylate via chlorination with N-chlorosuccinimide (NCS) in DMF, achieving a 65% yield after 3.0 hours [1]. More importantly, the resulting 3-chloro intermediate is a critical building block for the synthesis of the final PI3 kinase inhibitor compounds claimed in the patent. This establishes a direct, documented link between the 3-chloro substitution pattern and a therapeutically relevant target class, providing a clear rationale for its selection over non-halogenated analogs which would not support the same synthetic pathway to these specific inhibitors.

Medicinal Chemistry Kinase Inhibitors Oncology

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate: High-Impact Application Scenarios Based on Quantified Evidence


Efficient Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams focused on developing kinase inhibitors can leverage ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate as a strategic building block. As evidenced by its 94% yield in cyclocondensation with acetylacetone to form a 2-chloro-pyrazolo[1,5-a]pyrimidine core [1], this compound provides a reliable and high-yielding entry into this privileged scaffold. The resulting 2-chloro intermediate is ideally positioned for subsequent diversification via nucleophilic substitution or cross-coupling reactions, enabling the rapid generation of structurally diverse compound libraries for hit-to-lead and lead optimization programs. The chlorine atom's presence is essential for accessing this specific substitution pattern on the pyrazolo[1,5-a]pyrimidine ring, a feature that cannot be easily replicated using non-halogenated pyrazole precursors.

Lead Optimization Campaigns Requiring Enhanced Lipophilicity and Altered Hydrogen Bonding Profiles

In lead optimization, where fine-tuning physicochemical properties is paramount, ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate offers a distinct profile compared to its non-halogenated analogs. Its increased lipophilicity (LogP 1.6 vs. 1.36) and higher hydrogen bond acceptor count (4/5 vs. 3) provide medicinal chemists with an alternative starting point for modulating target engagement, cellular permeability, and metabolic stability [1][2]. For projects where initial leads suffer from poor membrane permeability or unfavorable binding kinetics, substituting a core fragment with this 3-chloro variant can be a rational strategy to systematically explore SAR and improve key drug-likeness parameters. This approach is particularly valuable when targeting intracellular proteins or when aiming to optimize blood-brain barrier penetration for CNS indications.

Development of PI3 Kinase-Targeted Therapeutics in Oncology and Inflammation

For research groups actively pursuing PI3 kinase inhibitors, the use of ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is directly supported by patent literature. WO2019028395A1 explicitly describes the synthesis of this compound as an intermediate (65% yield via chlorination) en route to a series of claimed PI3K inhibitors [3]. Procuring this building block therefore aligns with established, literature-precedented synthetic routes to a validated therapeutic target class. This reduces synthetic risk and accelerates project timelines, as researchers can rely on documented procedures rather than developing novel chemistry to install the critical 3-chloro substituent at a later, less efficient stage.

Quote Request

Request a Quote for Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.